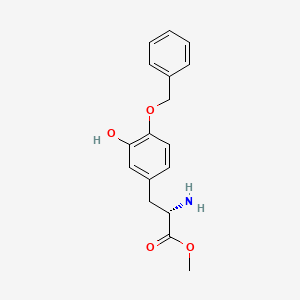
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Applications De Recherche Scientifique
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate exerts its effects is largely dependent on its interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with similar structural features.
(S)-Benzyl 2-amino-3-(benzyloxy)propanoate: Another compound with a benzyloxy group, used in similar applications.
Uniqueness
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate is unique due to the presence of both a benzyloxy and a hydroxyl group on the aromatic ring. This dual functionality allows for a wider range of chemical modifications and interactions, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(3-hydroxy-4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4/c1-21-17(20)14(18)9-13-7-8-16(15(19)10-13)22-11-12-5-3-2-4-6-12/h2-8,10,14,19H,9,11,18H2,1H3/t14-/m0/s1 |
Clé InChI |
XXUUOBWSSKPEMN-AWEZNQCLSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
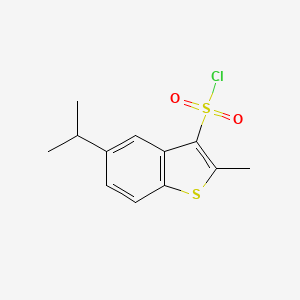
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
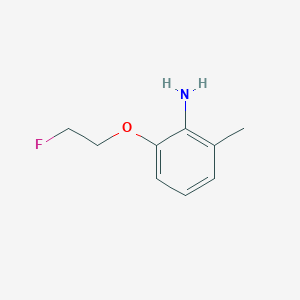
![Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)


![5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13062373.png)
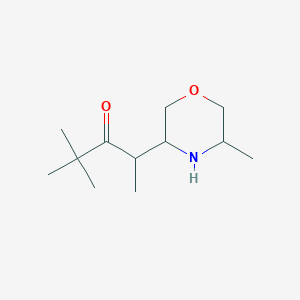
![(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B13062381.png)

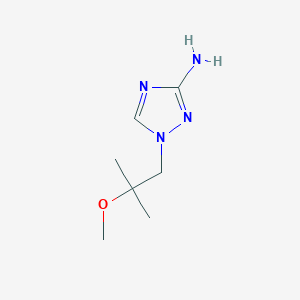
![[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)
